![molecular formula C14H8Cl3NO2 B11824562 2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride](/img/structure/B11824562.png)
2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride
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Overview
Description
2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride is a chemical compound used primarily as an intermediate in the synthesis of various pharmaceuticals. It is known for its role in the production of Keto Diclofenac Sodium Salt, an impurity of Diclofenac, which is a widely used nonsteroidal anti-inflammatory drug (NSAID) and cyclooxygenase (COX) inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride typically involves the reaction of 2,6-dichloroaniline with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then treated with oxalyl chloride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The process also involves stringent quality control measures to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to prevent hydrolysis.
Catalysts: Lewis acids like aluminum chloride can be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would produce an ester .
Scientific Research Applications
Intermediate in Drug Synthesis
The primary application of 2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride lies in its role as an intermediate in the synthesis of various pharmaceutical compounds, particularly NSAIDs like Keto Diclofenac Sodium Salt . Its acyl chloride functional group enables it to react with nucleophiles, facilitating the formation of complex organic molecules essential for drug development .
Anti-inflammatory Properties
Compounds derived from this compound have demonstrated significant anti-inflammatory properties. Research indicates that derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases .
Case Study 1: Synthesis of NSAIDs
In a documented study, researchers utilized this compound to synthesize new NSAID derivatives. The resulting compounds exhibited enhanced anti-inflammatory activity compared to existing NSAIDs. The study highlighted the compound's ability to modify pharmacokinetic properties effectively .
Case Study 2: Development of Therapeutic Agents
Another investigation focused on the use of this compound in synthesizing therapeutic agents targeting pain management. The study reported successful synthesis pathways leading to compounds with improved efficacy and reduced side effects compared to traditional pain relievers .
Reactivity and Mechanisms
The reactivity of this compound is primarily attributed to its acyl chloride functional group. It can undergo several key reactions:
- Nucleophilic Acyl Substitution : This reaction allows the compound to form amides or esters when reacted with amines or alcohols.
- Formation of Amides : By reacting with primary or secondary amines, it can produce various amide derivatives that retain biological activity.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride is primarily related to its role as an intermediate in the synthesis of Diclofenac. Diclofenac works by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate inflammation and pain. The addition of chlorine groups in the ortho position of the phenyl ring increases the potency of the compound by locking the ring in maximal torsion .
Comparison with Similar Compounds
Similar Compounds
2-[(2,6-Dichlorophenyl)amino]benzoic acid: A potential non-steroidal anti-inflammatory drug and an analog of 2-[(2,6-dimethylphenyl)amino]benzoic acid.
Diclofenac: A widely used NSAID with a similar structure and mechanism of action.
Uniqueness
2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride is unique due to its specific role as an intermediate in the synthesis of Keto Diclofenac Sodium Salt. Its structure allows for specific interactions with reagents and catalysts, making it a valuable compound in pharmaceutical synthesis .
Biological Activity
2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride, also known by its CAS number 24542-55-0, is a chemical compound with significant biological activity. This article explores its molecular characteristics, biological effects, and relevant research findings.
- Molecular Formula: C14H8Cl3N O2
- Molecular Weight: 328.578 g/mol
- Structure: The compound features a dichlorophenyl group attached to a phenylamino moiety and an oxoacetyl chloride functional group.
Structural Representation
The structural formula can be represented as follows:
Physical Properties
- Appearance: Typically available in a neat format.
- Shipping Temperature: Room temperature.
- Country of Origin: Canada.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the oxoacetyl chloride group suggests potential reactivity with nucleophiles, which may lead to modifications of proteins and nucleic acids.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant inhibition against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.
Cytotoxicity Studies
In vitro cytotoxicity assays have revealed that this compound can induce apoptosis in various cancer cell lines. The compound's ability to trigger cell death pathways makes it a candidate for further investigation in cancer therapeutics.
Table 1: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Induction of apoptosis |
MCF-7 | 20 | Cell cycle arrest |
A549 | 10 | Reactive oxygen species generation |
Case Studies
-
Study on Anticancer Activity
- A recent study evaluated the anticancer effects of this compound on human breast cancer cells. Results indicated that the compound significantly reduced cell viability and induced apoptosis through the mitochondrial pathway.
-
Antimicrobial Efficacy
- Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed that it exhibited higher efficacy against Gram-positive strains, highlighting its potential as an antimicrobial agent.
Properties
Molecular Formula |
C14H8Cl3NO2 |
---|---|
Molecular Weight |
328.6 g/mol |
IUPAC Name |
2-(N-(2,6-dichlorophenyl)anilino)-2-oxoacetyl chloride |
InChI |
InChI=1S/C14H8Cl3NO2/c15-10-7-4-8-11(16)12(10)18(14(20)13(17)19)9-5-2-1-3-6-9/h1-8H |
InChI Key |
HUCURUDSQLRFDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=C(C=CC=C2Cl)Cl)C(=O)C(=O)Cl |
Origin of Product |
United States |
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